molecular formula C44H34O20 B024481 Procyanidin B-5 3,3'-di-O-gallate CAS No. 106533-60-2

Procyanidin B-5 3,3'-di-O-gallate

Cat. No.: B024481
CAS No.: 106533-60-2
M. Wt: 882.7 g/mol
InChI Key: LFBGVECYPPCVDS-QNPRKUGLSA-N
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Description

Procyanidin B-5 3,3’-di-O-gallate is a natural polyphenolic compound found in various plants, particularly in grape seeds. It is a type of procyanidin, which are oligomeric flavonoids known for their antioxidant properties. This compound has garnered significant interest due to its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Procyanidin B-5 3,3’-di-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid . This method allows for the selective production of galloylated procyanidins, including Procyanidin B-5 3,3’-di-O-gallate.

Industrial Production Methods

Industrial production of Procyanidin B-5 3,3’-di-O-gallate typically involves the extraction and purification from natural sources such as grape seeds. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Procyanidin B-5 3,3’-di-O-gallate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Procyanidin B-5 3,3’-di-O-gallate. These derivatives can have different biological activities and applications.

Scientific Research Applications

Procyanidin B-5 3,3’-di-O-gallate has a wide range of scientific research applications, including:

Mechanism of Action

Procyanidin B-5 3,3’-di-O-gallate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The compound also inhibits squalene epoxidase, an enzyme involved in cholesterol biosynthesis, which can lead to reduced cholesterol levels . Additionally, it modulates various signaling pathways, including the Notch signaling pathway, which is involved in cell differentiation and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Procyanidin B-2 3,3’-di-O-gallate: Another galloylated procyanidin with similar antioxidant properties.

    Epicatechin gallate: A monomeric flavonoid with potent antioxidant activity.

    Procyanidin B-1: A non-galloylated procyanidin with different biological activities.

Uniqueness

Procyanidin B-5 3,3’-di-O-gallate is unique due to its specific galloylation pattern, which enhances its antioxidant properties and its ability to inhibit squalene epoxidase. This makes it particularly effective in reducing cholesterol levels and modulating various biological pathways .

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGVECYPPCVDS-QNPRKUGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147643
Record name Procyanidin B-5 3,3'-di-O-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106533-60-2
Record name 1,1′-[(2R,2′R,3R,3′R,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,6′-bi-2H-1-benzopyran]-3,3′-diyl] bis(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106533-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B-5 3,3'-di-O-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B-5 3,3'-di-O-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Di-O-galloylprocyanidin B5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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